molecular formula C21H21ClN2O4S2 B2427989 N-[(3-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE CAS No. 1251543-27-7

N-[(3-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2427989
CAS No.: 1251543-27-7
M. Wt: 464.98
InChI Key: XBNMDTUYQMGAJX-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the carboxamide group: This step may involve the reaction of the thiophene derivative with an appropriate amine under suitable conditions.

    Attachment of the 3-chlorobenzyl group: This can be done through nucleophilic substitution reactions.

    Ethoxylation: The ethoxy group can be introduced through etherification reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide, thiophene-3-carboxamide.

    Sulfamoyl derivatives: Compounds like sulfamoylbenzoic acid, sulfamoylphenyl derivatives.

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Conclusion

This compound is a complex synthetic compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S2/c1-3-28-18-9-7-17(8-10-18)24(2)30(26,27)19-11-12-29-20(19)21(25)23-14-15-5-4-6-16(22)13-15/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNMDTUYQMGAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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